1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 898084-34-9
VCID: VC21525866
InChI: InChI=1S/C20H23ClN2O4S/c1-14-10-20(15(2)9-17(14)21)28(24,25)23-7-5-22(6-8-23)12-16-3-4-18-19(11-16)27-13-26-18/h3-4,9-11H,5-8,12-13H2,1-2H3
SMILES: CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Molecular Formula: C20H23ClN2O4S
Molecular Weight: 422.9g/mol

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine

CAS No.: 898084-34-9

Cat. No.: VC21525866

Molecular Formula: C20H23ClN2O4S

Molecular Weight: 422.9g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine - 898084-34-9

Specification

CAS No. 898084-34-9
Molecular Formula C20H23ClN2O4S
Molecular Weight 422.9g/mol
IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C20H23ClN2O4S/c1-14-10-20(15(2)9-17(14)21)28(24,25)23-7-5-22(6-8-23)12-16-3-4-18-19(11-16)27-13-26-18/h3-4,9-11H,5-8,12-13H2,1-2H3
Standard InChI Key CYVYSLFZUFCUQC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Canonical SMILES CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Introduction

Chemical Identification and Properties

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine is a structurally complex molecule characterized by several distinct functional groups that contribute to its potential biological activity. This section presents the fundamental chemical identifiers and physical properties of the compound.

Basic Chemical Identifiers

The compound's basic chemical identifiers provide essential reference information for researchers and chemical databases:

ParameterValue
CAS Number898084-34-9
Molecular FormulaC₂₀H₂₃ClN₂O₄S
Molecular Weight422.9 g/mol
IUPAC Name1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazine
Standard InChIInChI=1S/C20H23ClN2O4S/c1-14-10-20(15(2)9-17(14)21)28(24,25)23-7-5-22(6-8-23)12-16-3-4-18-19(11-16)27-13-26-18/h3-4,9-11H,5-8,12-13H2,1-2H3
Standard InChIKeyCYVYSLFZUFCUQC-UHFFFAOYSA-N

The compound is also identifiable through multiple structural descriptors, including its canonical SMILES notation: CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4.

Structural Components and Functional Groups

The molecule consists of several key structural components that define its chemical behavior:

  • A benzodioxole moiety (1,3-benzodioxol-5-yl) connected via a methylene bridge

  • A piperazine ring serving as the central structural component

  • A sulfonyl group (SO₂) linking the piperazine to the substituted benzene ring

  • A 4-chloro-2,5-dimethylphenyl group attached to the sulfonyl moiety

This unique combination of functional groups contributes to the compound's potential interactions with biological targets, particularly those involving neurotransmitter systems.

Structural Chemistry and Molecular Interactions

The structural arrangement of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine plays a critical role in its chemical behavior and potential biological activities.

Structure-Activity Relationships

The compound belongs to the broader class of piperazine derivatives, which are recognized for their diverse biological activities, including antipsychotic and antidepressant effects. The specific structural elements of this compound contribute to its pharmacological profile:

  • The benzodioxole moiety (methylenedioxyphenyl group) is commonly found in natural products and pharmaceuticals, often contributing to central nervous system activities

  • The piperazine ring serves as a pharmacophore in many psychoactive compounds, facilitating interactions with neurotransmitter receptors

  • The sulfonamide linkage may contribute to potential enzyme inhibition properties

  • The chloro-substituted dimethylphenyl group likely influences the compound's lipophilicity and receptor binding characteristics

Comparative Structural Analysis

Structural comparisons with similar compounds provide insights into the potential functions of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine. For instance, the closely related compound 1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine (CAS: 690643-26-6) differs only by the absence of the chloro substituent on the dimethylphenyl group . This minor structural variation may result in significant differences in biological activity and pharmacokinetic properties.

Another related compound, 1-(1,3-Benzodioxol-5-ylsulfonyl)-4-[(4-fluorophenyl)methyl]piperazine, demonstrates the versatility of this molecular scaffold, with potential for multiple substitution patterns that can be explored for structure-activity relationship studies .

Synthesis and Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions that require precise chemical methodologies.

Purification and Characterization

After synthesis, the compound requires purification through techniques such as:

  • Column chromatography

  • Recrystallization

  • Preparative HPLC

Characterization of the final product typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass spectrometry

  • Elemental analysis

  • Infrared spectroscopy

  • X-ray crystallography (if suitable crystals can be obtained)

Structure-Based Drug Design Considerations

The complex structure of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine offers numerous opportunities for structural modification to optimize biological activities and pharmacokinetic properties.

Pharmacophore Analysis

Key structural elements that may contribute to the compound's pharmacological profile include:

  • The piperazine ring: Often associated with CNS activity and serves as a scaffold for receptor binding

  • The benzodioxole moiety: May contribute to membrane permeability and receptor interactions

  • The sulfonamide linkage: Potentially involved in hydrogen bonding with protein targets

  • The chloro-dimethylphenyl group: Likely influences lipophilicity and binding specificity

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